![molecular formula C17H19N5 B2513465 N-シクロヘキシル-1-フェニル-1H-ピラゾロ[3,4-d]ピリミジン-4-アミン CAS No. 313225-39-7](/img/structure/B2513465.png)
N-シクロヘキシル-1-フェニル-1H-ピラゾロ[3,4-d]ピリミジン-4-アミン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N-cyclohexyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine” is a compound with the CAS Number: 313225-39-7 . It has a molecular weight of 293.37 .
Molecular Structure Analysis
The IUPAC name for this compound is N-cyclohexyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine . The InChI code is 1S/C17H19N5/c1-3-7-13(8-4-1)21-16-15-11-20-22(17(15)19-12-18-16)14-9-5-2-6-10-14/h2,5-6,9-13H,1,3-4,7-8H2,(H,18,19,21) .Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It should be stored in a dark place, under an inert atmosphere, at 2-8°C .科学的研究の応用
抗癌活性
N-シクロヘキシル-1-フェニル-1H-ピラゾロ[3,4-d]ピリミジン-4-アミンとその誘導体は、癌研究において有望な結果を示しています . それらは、MCF-7(乳がん腺癌)およびA549(肺癌)細胞株に対するin vitro細胞毒性について評価されています . いくつかの化合物は、有意な阻害活性を示しており、抗癌剤としてのさらなる最適化のための潜在的な候補となっています .
フリーラジカルスカベンジング
これらの化合物は、フリーラジカルスカベンジング活性についても研究されています . この特性は、癌、神経変性疾患、心血管疾患など、さまざまな疾患に関与する酸化ストレスの文脈において重要です。
重要な酵素の阻害
N-シクロヘキシル-1-フェニル-1H-ピラゾロ[3,4-d]ピリミジン-4-アミン誘導体は、さまざまな重要な酵素を阻害することがわかった . この特性は、疾患プロセスに関与する特定の酵素を標的とする薬物の開発に利用できます。
抗腫瘍活性
N-シクロヘキシル-1-フェニル-1H-ピラゾロ[3,4-d]ピリミジン-4-アミンのいくつかの誘導体は、さまざまな細胞株に対して顕著な抗腫瘍活性を示しました . これは、新しい抗腫瘍薬の開発における潜在的な使用を意味します。
プロテインキナーゼの阻害
プロテインキナーゼは、細胞プロセスにおいて重要な役割を果たす酵素です。 N-シクロヘキシル-1-フェニル-1H-ピラゾロ[3,4-d]ピリミジン-4-アミンのいくつかの誘導体は、さまざまなプロテインキナーゼの阻害に関連する潜在的な抗癌活性を示しています .
生物活性化合物の合成
N-シクロヘキシル-1-フェニル-1H-ピラゾロ[3,4-d]ピリミジン-4-アミンは、さまざまな生物活性化合物の合成における重要な中間体として役立ちます . これらの化合物は、多様な生物医学的用途を持ち、科学研究におけるN-シクロヘキシル-1-フェニル-1H-ピラゾロ[3,4-d]ピリミジン-4-アミンの有用性をさらに拡大しています。
作用機序
Target of Action
N-cyclohexyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine is primarily targeted towards protein kinases . These kinases play a crucial role in controlling cell growth, differentiation, migration, and metabolism . Specifically, it has been found to inhibit CDK2, a cyclin-dependent kinase .
Mode of Action
The compound N-cyclohexyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine interacts with its targets by mimicking the hinge region binding interactions in kinase active sites . This is possible because the pyrazolo[3,4-d]pyrimidine scaffold of the compound is an isostere of the adenine ring of ATP .
Biochemical Pathways
The interaction of N-cyclohexyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine with its targets affects the biochemical pathways associated with cell proliferation . By inhibiting CDK2, it disrupts the phosphorylation of key components for cell proliferation .
Pharmacokinetics
In silico admet studies and drug-likeness studies using a boiled egg chart have shown suitable pharmacokinetic properties .
Result of Action
The result of the action of N-cyclohexyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine is the significant inhibition of the growth of examined cell lines . It has shown superior cytotoxic activities against certain cell lines with IC50 values in the nanomolar range .
Safety and Hazards
The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . The hazard statement is H302, indicating that it is harmful if swallowed . Precautionary statements include P280 (wear protective gloves/protective clothing/eye protection/face protection), and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
生化学分析
Biochemical Properties
N-cyclohexyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine plays a significant role in biochemical reactions by interacting with various enzymes and proteins. One of its primary interactions is with cyclin-dependent kinase 2 (CDK2), an enzyme crucial for cell cycle regulation . The compound acts as an inhibitor of CDK2, thereby affecting the phosphorylation of key proteins involved in cell proliferation . Additionally, it has been shown to interact with other kinases, such as the epidermal growth factor receptor (EGFR), further influencing cellular signaling pathways .
Cellular Effects
N-cyclohexyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine exhibits various effects on different cell types and cellular processes. In cancer cells, it has demonstrated potent cytotoxic activity, particularly against breast cancer (MCF-7), colorectal cancer (HCT-116), and liver cancer (HepG-2) cell lines . The compound influences cell function by inducing apoptosis, altering cell cycle progression, and inhibiting cell proliferation . It also affects cell signaling pathways, such as the CDK2/cyclin A2 pathway, leading to changes in gene expression and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of N-cyclohexyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine involves its binding interactions with biomolecules. The compound binds to the active site of CDK2, forming essential hydrogen bonds with key amino acids, such as Leu83 . This binding inhibits the enzyme’s activity, preventing the phosphorylation of target proteins and disrupting the cell cycle . Additionally, the compound’s structure allows it to mimic ATP binding interactions in kinase active sites, further enhancing its inhibitory effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N-cyclohexyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine have been observed to change over time. The compound exhibits stability under specific storage conditions, such as being kept in a dark place at 2-8°C . Over time, its degradation products and long-term effects on cellular function have been studied in both in vitro and in vivo settings . These studies have shown that the compound maintains its cytotoxic activity and enzyme inhibitory effects over extended periods .
Dosage Effects in Animal Models
The effects of N-cyclohexyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine vary with different dosages in animal models. Studies have demonstrated that the compound exhibits dose-dependent cytotoxicity, with higher doses leading to increased inhibition of tumor growth . At high doses, the compound may also exhibit toxic or adverse effects, such as hepatotoxicity and nephrotoxicity . Threshold effects have been observed, indicating that there is an optimal dosage range for achieving therapeutic benefits while minimizing toxicity .
Metabolic Pathways
N-cyclohexyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, which plays a role in its biotransformation and elimination . The compound’s metabolism can affect metabolic flux and metabolite levels, influencing its overall pharmacokinetic properties . Additionally, its interactions with cofactors and other biomolecules can modulate its activity and efficacy .
Transport and Distribution
The transport and distribution of N-cyclohexyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine within cells and tissues are mediated by specific transporters and binding proteins . The compound’s localization and accumulation can be influenced by its interactions with these transporters, affecting its therapeutic potential . Studies have shown that the compound can effectively penetrate cell membranes and distribute within various cellular compartments .
Subcellular Localization
N-cyclohexyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine exhibits specific subcellular localization, which can impact its activity and function. The compound is directed to particular compartments or organelles through targeting signals and post-translational modifications . Its localization within the nucleus, for example, allows it to interact with nuclear proteins and influence gene expression . Additionally, its presence in the cytoplasm can affect cytoplasmic signaling pathways and cellular metabolism .
特性
IUPAC Name |
N-cyclohexyl-1-phenylpyrazolo[3,4-d]pyrimidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N5/c1-3-7-13(8-4-1)21-16-15-11-20-22(17(15)19-12-18-16)14-9-5-2-6-10-14/h2,5-6,9-13H,1,3-4,7-8H2,(H,18,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSCOVVWVKITOIE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC2=C3C=NN(C3=NC=N2)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2,4,5-trimethyl-N-(3-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2513384.png)
![{[(8-oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(4H)-yl)carbonyl]amino}(phenyl)acetic acid](/img/structure/B2513385.png)
![N-(4-chlorophenethyl)-3-(5-oxo-4-propyl-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)propanamide](/img/structure/B2513387.png)
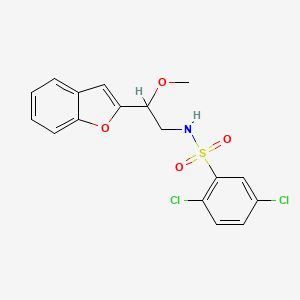
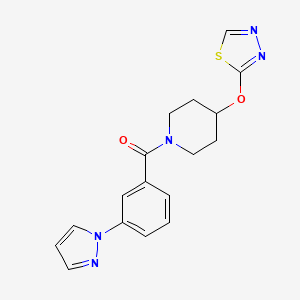
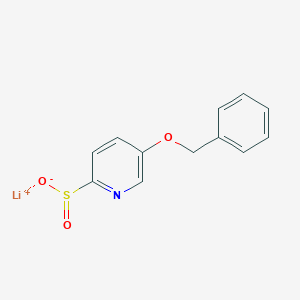
![(1-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}pyrrolidin-2-yl)methanol](/img/structure/B2513394.png)
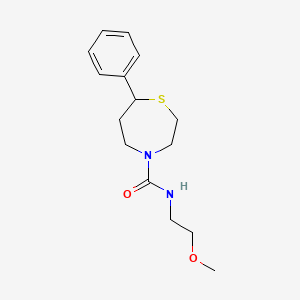

![2-[1-[2-(diethylamino)-2-oxoethyl]indol-3-yl]-N,N-diethyl-2-oxoacetamide](/img/structure/B2513398.png)

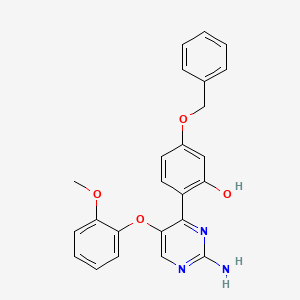
![2-{[4-(3-Nitrophenyl)-1,3-thiazol-2-yl]methyl}-1,3-thiazol-4-ol](/img/structure/B2513403.png)
![2-((1-(2-hydroxyethyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-isopropylacetamide](/img/structure/B2513405.png)